![molecular formula C25H25N3O3S2 B2465397 N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide CAS No. 900135-15-1](/img/structure/B2465397.png)

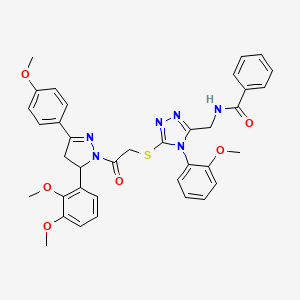

N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains an indole group (based on the “1H-indol-3-yl” fragment) and a thiazolidine group (based on the “thiazolidin-3-yl” fragment). Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures have been synthesized through various methods. For example, a compound with an indole group and a propanamide group was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent .科学的研究の応用

Antitumor Activity

Research indicates that compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide demonstrate moderate antitumor activity against various malignant tumor cells. Notably, UO31 renal cancer cells were highly sensitive to these compounds (Horishny & Matiychuk, 2020).

Urease Inhibition

A study involving the synthesis and evaluation of similar indole-based compounds reported potent inhibitory effects against the urease enzyme, indicating potential therapeutic applications. The compounds exhibited competitive inhibition with low Ki values, suggesting their effectiveness in inhibiting urease activity (Nazir et al., 2018).

Antifungal Properties

Some derivatives of this compound class were evaluated for their antifungal effects. While most showed no significant activity, certain compounds were effective against various Candida species and Trichosporon asahii, indicating potential for antifungal applications (Doležel et al., 2009).

Aldose and Aldehyde Reductase Inhibition

Derivatives of N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide have been investigated for their potential in treating diabetic complications. They showed inhibitory activity against aldose and aldehyde reductase, enzymes implicated in diabetic complications, suggesting their therapeutic potential (Bacha et al., 2021).

Antimicrobial Effects

Research on structurally related compounds has demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests potential applications in treating microbial infections (Helal et al., 2013).

作用機序

Target of Action

STL036162, also known as N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, primarily targets the β-catenin pathway . β-catenin plays several crucial roles in cancer, including driving oncogenesis via cell proliferation, survival, and metabolic reprogramming of cancer cells, and enhancing immune-desertification of the tumor immune microenvironment .

Mode of Action

STL036162 is a clinical stage cell-penetrating peptide antagonist of the interaction of β-catenin with its co-activator BCL9 . It selectively impairs a subset of Wnt target genes and demonstrates potent anti-tumor activity against Wnt-driven tumors in vivo .

Biochemical Pathways

The compound’s action on the β-catenin pathway affects downstream effects such as the activation of the tumor immune microenvironment (TIME) and the stimulation of anti-tumor immune responses . STL036162 exposure results in macrophage repolarization towards an immune-active M1 program, both in vitro and in vivo, and increases T-cell activation in co-culture assays .

Result of Action

The molecular and cellular effects of STL036162’s action include marked repolarization of human peripheral blood mononuclear cells (hPBMCs)-derived M2 macrophages to the M1 identity in vitro, as shown by increased CD80 and decreased CD163 staining . Increasing concentration of STL036162 in co-cultures of M2 cells with CD8+ T cells induced up to a three-fold increase in IFN-γ expressing cells relative to controls .

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-31-19-10-8-17(9-11-19)15-22-24(30)28(25(32)33-22)14-4-7-23(29)26-13-12-18-16-27-21-6-3-2-5-20(18)21/h2-3,5-6,8-11,15-16,27H,4,7,12-14H2,1H3,(H,26,29)/b22-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAEWGHECWVNN-JCMHNJIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)